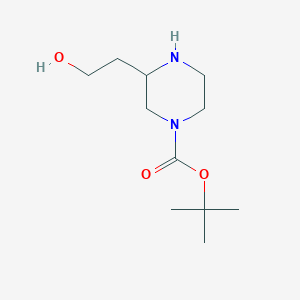

tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate

Description

tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position and a 2-hydroxyethyl substituent at the 3-position of the piperazine ring.

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQSSQQQKLJLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695993 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-73-7 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role as a precursor in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a tert-butyl group and a hydroxyethyl side chain. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Drug-Resistant Strains

One study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent in the face of rising antibiotic resistance . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

| Pathogen | Activity | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | Inhibitory | Disruption of cell wall synthesis |

| Escherichia coli | Moderate inhibition | Inhibition of metabolic pathways |

| Mycobacterium tuberculosis | Potential activity | Targeting cell wall components |

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxicity of this compound has been evaluated against various human cell lines. For instance, HepG2 liver cancer cells were subjected to treatment with this compound, revealing an IC50 value indicating moderate cytotoxicity, which suggests a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to explore how variations in the chemical structure influence biological activity. Modifications such as altering the side chains or substituents on the piperazine ring have shown varying degrees of efficacy against different microbial strains. For example, compounds with longer alkyl chains exhibited increased activity against certain pathogens, indicating that hydrophobic interactions play a crucial role in their antimicrobial efficacy .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent screening of a library of piperazine derivatives identified several compounds with enhanced activity against multidrug-resistant strains. This compound was among those that showed significant promise, leading to further investigations into its pharmacokinetic properties and potential formulations for clinical use .

- Neuroprotective Potential : Preliminary research into the neuroprotective effects of this compound has indicated potential benefits in models of neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate dopaminergic pathways suggests that it could play a role in alleviating symptoms associated with neurodegeneration .

Scientific Research Applications

tert-Butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate, a chemical compound with the molecular formula , has versatile applications in scientific research, particularly in synthesizing bioactive molecules and drug substances.

Synthesis and Characterization

Tert-butyl piperazine-1-carboxylate derivatives are synthesized through condensation reactions and characterized using spectroscopic methods like LCMS, NMR ( NMR, NMR), IR, and CHN elemental analysis. X-ray diffraction studies determine their crystal structure, enhancing the understanding of their chemical properties and potential functionalities. These methods ensure precise identification and structural elucidation of these compounds, laying the groundwork for exploring their applications in various fields.

Biological Evaluation

Some tert-butyl piperazine-1-carboxylate derivatives have been screened for their biological activities, including antibacterial activity against Gram-positive bacteria and anthelmintic (anti-parasitic) activities . These studies reveal the potential of these compounds in medical and pharmaceutical research, especially in developing new treatments for infections and parasitic diseases. For example, one study found that a specific derivative exhibited moderate anthelmintic activity, highlighting its potential use in developing new anti-parasitic drugs. Compound 44 showed antibacterial activity against Gram-positive bacteria, including fatal drug-resistant strains, i.e., Staphylococcus aureus (methicillin-resistant) .

Anticorrosive Properties

Certain tert-butyl piperazine-1-carboxylate derivatives have been studied for their anticorrosive properties, particularly in protecting carbon steel in corrosive media. This research is significant for industrial applications, where preventing corrosion can lead to increased longevity and safety of metal structures and components. The inhibition efficiency of these compounds against corrosion in specific conditions has been evaluated, demonstrating their potential as effective anticorrosive agents.

Pharmaceutical Research

This compound can be utilized in synthesizing monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances. It was used as a reactant to prepare Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, with applications in pharmaceutical research .

CFTR Potentiator

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key Compounds Analyzed:

tert-Butyl 4-[3-(4-(3-chloro-4-fluoro-anilino)quinazolin-6-yl)oxypropyl]piperazine-1-carboxylate (): Differences: Contains a 3-chloro-4-fluoro-anilinoquinazoline moiety linked via a propyloxy chain. Impact: The bulky aromatic substituent enhances affinity for kinase targets (e.g., EGFR), unlike the hydroxyethyl group in the target compound, which prioritizes solubility .

tert-Butyl 4-(5-(3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)pyridin-2-yl)piperazine-1-carboxylate ():

- Differences : Features a diazirine-alkyne tag for photoaffinity labeling.

- Impact : Designed for target identification in proteomics, contrasting with the hydroxyethyl group’s role in improving pharmacokinetics .

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate ():

- Differences : Substituted with a diazoacetyl group at the 4-position.

- Impact : The diazo group enables C–H insertion reactions, whereas the hydroxyethyl group in the target compound supports hydrogen bonding in crystallization .

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (): Differences: Bears a nitroaniline substituent. Impact: The electron-withdrawing nitro group directs electrophilic substitution, unlike the hydroxyethyl group’s hydrogen-bond donor/acceptor properties .

Physicochemical Properties

| Property | Target Compound | tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate | tert-Butyl 4-(nitroaniline)piperazine-1-carboxylate |

|---|---|---|---|

| LogP | ~1.5 (estimated) | ~2.1 (higher lipophilicity due to diazo group) | ~1.8 (moderate lipophilicity) |

| Solubility | High in polar solvents (e.g., MeOH, DMF) | Low (crystalline solid) | Moderate (depends on nitro group) |

| Hydrogen Bonding | Strong (OH group) | Weak (diazo group nonpolar) | Moderate (NH₂ and NO₂ groups) |

Key Observations :

Crystallographic and Stability Considerations

- The hydroxyethyl group in the target compound promotes hydrogen-bonded networks, as seen in similar Boc-piperazine crystals (). This contrasts with diazoacetyl derivatives, which prioritize reactivity over crystalline order .

- Stability: The Boc group in all analogues hydrolyzes under acidic conditions, but the hydroxyethyl group may accelerate degradation compared to inert substituents (e.g., methyl).

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate typically involves a multi-step synthetic strategy focused on functionalizing the piperazine ring with the Boc protecting group and the hydroxyethyl moiety.

Step 1: Boc Protection of Piperazine

Piperazine is reacted with tert-butyl chloroformate to introduce the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This step is crucial to protect the amine functionality during subsequent transformations.Step 2: Introduction of the 2-Hydroxyethyl Group

The 2-hydroxyethyl substituent is introduced via nucleophilic substitution or coupling reactions. Common reagents include 2-hydroxyethyl halides (e.g., 2-chloroethanol) or epoxide intermediates such as ethylene oxide, which react with the piperazine nitrogen under controlled conditions.

- Solvents: Dichloromethane (DCM) or toluene are preferred due to their ability to dissolve reactants and facilitate reaction kinetics.

- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or side reactions.

- Catalysts/Base: Triethylamine or 4-dimethylaminopyridine (DMAP) is used to accelerate coupling and neutralize generated acids.

- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures to optimize yield and minimize by-products.

- Microwave-Assisted Synthesis: This technique has been employed to enhance reaction rates and yields, offering a more efficient synthetic process.

Yield: Typical yields for this synthetic route range from 85% to 91%, with microwave-assisted methods reaching the higher end of this range.

| Synthetic Route | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc protection + hydroxyethylation | tert-butyl chloroformate, DCM, triethylamine | 85–91% | |

| Palladium-catalyzed coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | 91% |

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using advanced techniques to improve efficiency, reproducibility, and purity:

- Continuous Flow Reactors: These systems allow precise control over reaction parameters, leading to consistent product quality and higher throughput.

- Automated Reactors: Automation reduces human error and enhances reaction monitoring.

- Purification: High-performance liquid chromatography (HPLC) is employed for purification to ensure the removal of impurities and to achieve high enantiomeric purity when needed.

Purification Techniques

Purification is critical for obtaining this compound with high purity suitable for pharmaceutical or research applications.

- Recrystallization: Ethanol/water mixtures are effective in removing unreacted starting materials and minor impurities.

- Column Chromatography: Silica gel columns using gradients of ethyl acetate in petroleum ether (0–40%) are commonly used to separate Boc-protected intermediates and final products.

- Chiral HPLC: For enantiomeric separation, chiral stationary phases such as Chiralpak IA columns are used to resolve (R)- and (S)-isomers, ensuring stereochemical purity.

Characterization Methods

To confirm the structure and purity of this compound, the following analytical techniques are essential:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the Boc methyl groups typically appear around δ 1.46 ppm.

- Liquid Chromatography-Mass Spectrometry (LC-MS):

- Used to monitor reaction progress and verify molecular weight; molecular ion peak at m/z 372.2 [M+H]⁺.

- High-Performance Liquid Chromatography (HPLC):

- Validates purity (>97%) using C18 columns with UV detection at 254 nm.

Research Findings and Optimization Insights

- Stereochemical Influence: The (R)-configuration of this compound enhances biological interactions due to spatial alignment of the hydroxyethyl group, which is critical in enzyme binding and receptor interactions.

- Reaction Optimization: Use of microwave-assisted synthesis and inert atmospheres improves yields and reduces reaction times.

- Stability: Prodrug strategies involving esterification of the hydroxyethyl group and lyophilization in buffered solutions improve compound stability under physiological conditions.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Piperazine, tert-butyl chloroformate, 2-hydroxyethyl halides or epoxides |

| Key Reaction Steps | Boc protection → Hydroxyethyl substitution |

| Solvents | Dichloromethane, toluene |

| Catalysts/Bases | Triethylamine, DMAP |

| Atmosphere | Nitrogen or argon inert atmosphere |

| Temperature | Room temperature to mild heating |

| Purification Techniques | Recrystallization, silica gel chromatography, chiral HPLC |

| Characterization Methods | ¹H/¹³C NMR, LC-MS, HPLC |

| Typical Yields | 85–91% |

| Industrial Enhancements | Continuous flow reactors, automated systems, microwave-assisted synthesis |

This detailed overview of preparation methods for this compound integrates diverse authoritative sources and research findings, providing a professional and comprehensive guide for researchers and industrial chemists engaged in the synthesis and application of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, and how are yields maximized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives are functionalized with 2-hydroxyethyl groups using reagents like ethylene oxide or bromoethanol under controlled conditions (e.g., triethylamine in THF at 0–25°C) . Yield optimization involves strict temperature control (<40°C to prevent epoxide ring-opening side reactions) and inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .

- Analytical Validation : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl, δ ~3.5–4.0 ppm for piperazine and hydroxyethyl protons) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodology :

- X-ray Crystallography : Resolves stereochemistry of the piperazine ring and confirms the tert-butyl carbamate group’s orientation .

- Mass Spectrometry (ESI-MS) : Detects [M+H]⁺ peaks at m/z ~230–250, with fragmentation patterns matching the hydroxyethyl and piperazine moieties .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and hydroxyl groups (O–H at ~3300 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS H315/H319) .

- Avoid aqueous or acidic conditions that may hydrolyze the tert-butyl carbamate group, releasing toxic gases (e.g., CO₂, isobutylene) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of hydroxyethyl group addition to the piperazine ring?

- Experimental Design :

- Compare nucleophilic substitution (e.g., using 2-bromoethanol) vs. ring-opening reactions (e.g., ethylene oxide).

- Regioselectivity is controlled by steric effects: The tert-butyl group directs substitution to the less hindered N-position of piperazine (confirmed via NOESY NMR) .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT₁A/2A) using the hydroxyethyl group as a hydrogen bond donor .

- MD Simulations : Assess stability of the tert-butyl group in hydrophobic binding pockets (e.g., logP ~1.5 suggests moderate membrane permeability) .

- Limitations : Experimental validation (e.g., SPR binding assays) is required to resolve discrepancies between predicted and observed IC₅₀ values .

Q. How does the hydroxyethyl group impact the compound’s stability under physiological conditions?

- Degradation Studies :

- pH Stability : The compound remains stable at pH 7.4 (PBS buffer, 37°C) for >24 hours but degrades in acidic conditions (pH <3) via carbamate hydrolysis .

- Metabolic Profiling (LC-MS/MS) : Hepatic microsome assays reveal CYP3A4-mediated oxidation of the hydroxyethyl group to a carboxylic acid metabolite .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.